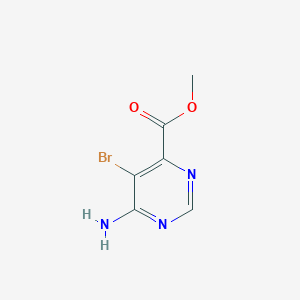

Methyl 6-amino-5-bromopyrimidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

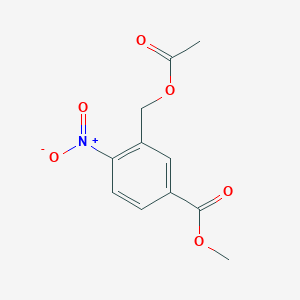

“Methyl 6-amino-5-bromopyrimidine-4-carboxylate” is a chemical compound with the CAS Number: 2383970-02-1 . It has a molecular weight of 232.04 . The IUPAC name for this compound is “methyl 6-amino-5-bromopyrimidine-4-carboxylate” and its Inchi Code is 1S/C6H6BrN3O2/c1-12-6 (11)4-3 (7)5 (8)10-2-9-4/h2H,1H3, (H2,8,9,10) .

Molecular Structure Analysis

The molecular structure of “Methyl 6-amino-5-bromopyrimidine-4-carboxylate” can be represented by the Inchi Code: 1S/C6H6BrN3O2/c1-12-6 (11)4-3 (7)5 (8)10-2-9-4/h2H,1H3, (H2,8,9,10) . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms.Physical And Chemical Properties Analysis

“Methyl 6-amino-5-bromopyrimidine-4-carboxylate” is a powder at room temperature . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Electrocatalytic Carboxylation

A novel electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid to 6-aminonicotinic acid was investigated. This method avoids the use of volatile and toxic solvents and catalysts, highlighting an environmentally friendly approach to chemical synthesis (Feng et al., 2010).

Cine-Amination

The cine-amination of 4-substituted-5-bromopyrimidines by potassium amide in liquid ammonia was studied, demonstrating the conversion into corresponding 4-substituted-6-aminopyrimidines through an SN(ANRORC) mechanism, involving an open-chain intermediate (Rasmussen et al., 1978).

Synthesis and Structural Studies

The synthesis and structural analysis of a new mecarbinate derivative, demonstrating the capabilities of these compounds in forming complex molecular structures, was reported. This highlights the compound's potential in the development of novel pharmaceuticals (Luo et al., 2019).

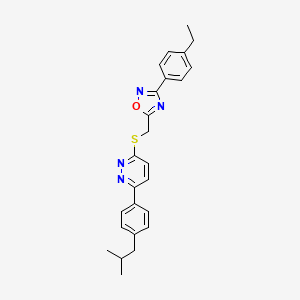

Thiazolo[4,5‐d]pyrimidine Derivatives

4-Amino-5-bromo-2-substituted-aminopyrimidines were obtained from 5-bromo-2,4-dichloro-6-methylpyrimidine by sequential treatment, leading to new thiazolo[4,5-d]pyrimidine derivatives. This work demonstrates the compound's versatility in heterocyclic chemistry (Bakavoli et al., 2006).

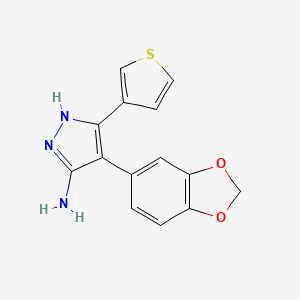

Anticancer and Anti-5-lipoxygenase Agents

A novel series of pyrazolopyrimidine derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents. This research underscores the therapeutic potential of pyrimidine derivatives in medicinal chemistry (Rahmouni et al., 2016).

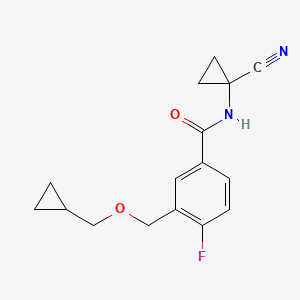

Wirkmechanismus

While the specific mechanism of action for “Methyl 6-amino-5-bromopyrimidine-4-carboxylate” is not available, pyrimidine derivatives have been studied for their potential neuroprotective and anti-inflammatory activities . These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

The future directions for “Methyl 6-amino-5-bromopyrimidine-4-carboxylate” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . The potential development of these compounds as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury is an exciting prospect .

Eigenschaften

IUPAC Name |

methyl 6-amino-5-bromopyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-12-6(11)4-3(7)5(8)10-2-9-4/h2H,1H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZKVJLFUCDMPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=N1)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-amino-5-bromopyrimidine-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(5-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2639815.png)

![(E)-2-(benzo[d]thiazol-2-yl)-4-(((5-(2,6-dimethylmorpholino)furan-2-yl)methylene)amino)phenol](/img/structure/B2639821.png)

![N-[2-[6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2639822.png)

![2-(2-fluorophenoxy)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2639824.png)